(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid
Overview
Description
®-2-Acetamido-3-(4-cyanophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group, a cyanophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(4-cyanophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-3-(4-cyanophenyl)propanoic acid.
Acetylation: The amino group of the starting material is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction yields ®-2-Acetamido-3-(4-cyanophenyl)propanoic acid.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetamido-3-(4-cyanophenyl)propanoic acid may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is typically isolated through crystallization and further purified using industrial-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-3-(4-cyanophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or cyanophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
®-2-Acetamido-3-(4-cyanophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological molecules and its potential role in biochemical pathways.
Materials Science: It is explored for its use in the development of novel materials with specific properties, such as polymers and coatings.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-3-(4-cyanophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The acetamido and cyanophenyl groups play a crucial role in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Acetamido-3-(4-chlorophenyl)propanoic acid
- ®-2-Acetamido-3-(4-hydroxyphenyl)propanoic acid
- ®-2-Acetamido-3-(4-methylphenyl)propanoic acid
Uniqueness
®-2-Acetamido-3-(4-cyanophenyl)propanoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWBMXJTGJAWTL-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301339 | |
Record name | N-Acetyl-4-cyano-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146664-09-7 | |
Record name | N-Acetyl-4-cyano-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146664-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-4-cyano-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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